Product packaging for Methyl 3-amino-3-(thiazol-2-yl)butanoate(Cat. No.:)

Methyl 3-amino-3-(thiazol-2-yl)butanoate

Cat. No.: B13550234
M. Wt: 200.26 g/mol
InChI Key: CKHZTWXSUAFTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(thiazol-2-yl)butanoate (CAS 1525075-36-8) is a high-value chemical building block for researchers, particularly in the field of medicinal chemistry. Its structure incorporates both a thiazole heterocycle and a beta-amino ester functional group, making it a versatile synthon for constructing more complex, biologically active molecules . The thiazole ring is a privileged scaffold in drug discovery due to its ability to engage in key interactions with biological targets . Thiazole-containing compounds have demonstrated a wide range of pharmacological activities and are essential components of several FDA-approved drugs, such as the anticancer agents dasatinib and dabrafenib . The primary research application of this compound is as a precursor in the design and synthesis of novel antitumor agents. Molecular hybridization—the combination of different pharmacophoric units into a single molecule—is a recognized strategy in anticancer drug development . This compound serves as an ideal fragment for such strategies; the 2-aminothiazole core can be further functionalized, for instance, by forming amide linkages with various carboxylic acids, including amino acids, to create hybrid molecules . Research on similar thiazole-amino acid hybrids has shown that these conjugates can exhibit potent cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with some derivatives displaying IC50 values in the low micromolar range . The molecular formula of this compound is C8H12N2O2S, and it has a molecular weight of 200.26 g/mol . As with all reagents of this nature, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B13550234 Methyl 3-amino-3-(thiazol-2-yl)butanoate

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 3-amino-3-(1,3-thiazol-2-yl)butanoate

InChI

InChI=1S/C8H12N2O2S/c1-8(9,5-6(11)12-2)7-10-3-4-13-7/h3-4H,5,9H2,1-2H3

InChI Key

CKHZTWXSUAFTHY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C1=NC=CS1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate

The creation of the stereogenic center at the C3 position of this compound, which bears both an amino group and a thiazole (B1198619) ring, requires precise stereocontrol. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective routes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. For the synthesis of the target molecule, a chiral auxiliary could be attached to the ester or the amine precursor.

One common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. In a hypothetical application to the target compound, an N-acetyloxazolidinone could be enolized and then subjected to an electrophilic amination. More commonly, for β-amino esters, a chiral auxiliary is employed in a conjugate addition reaction. For instance, an α,β-unsaturated ester bearing a chiral auxiliary can react with an amine nucleophile. Although direct synthesis of the title compound using this method is not widely documented, analogous syntheses of β-amino esters have been achieved with high diastereoselectivity using chiral auxiliaries such as pseudoephedrine.

Another approach involves the diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary. For instance, a bis-lactim ether derived from a chiral amino acid like L-valine can be deprotonated and alkylated. Subsequent hydrolysis yields the desired α-substituted amino acid ester. While this method is typically used for α-amino acids, modifications can be envisioned for β-amino acid synthesis.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Potential Role in Synthesis of Target Compound
Evans Oxazolidinones Aldol and alkylation reactions Diastereoselective introduction of the amino group or the α-methyl group.
Pseudoephedrine Conjugate addition reactions Diastereoselective addition of an amine to an α,β-unsaturated butenoate.
Schöllkopf Bis-lactim Ethers Asymmetric synthesis of α-amino acids Adaptation for the synthesis of the β-amino acid precursor.

Asymmetric Catalysis in Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. For the synthesis of this compound, several catalytic strategies could be employed.

A prominent method is the catalytic asymmetric Mannich reaction. This involves the reaction of an enolate or enolate equivalent with an imine. In the context of the target molecule, a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl propionate (B1217596) could react with an imine derived from 2-acetylthiazole (B1664039), catalyzed by a chiral Lewis acid or Brønsted acid. Alternatively, an imine of 2-formylthiazole could react with a Reformatsky reagent derived from methyl 2-bromopropionate in the presence of a chiral ligand. Recent advancements have seen the use of chiral halonium salt catalysts in asymmetric Mannich reactions to produce β-amino cyanoesters with contiguous stereocenters, a strategy that could potentially be adapted for β-amino esters. nih.gov

Another powerful strategy is the asymmetric hydrogenation of a suitable enamine precursor. A β-enamino ester, which could be synthesized from methyl 3-oxo-3-(thiazol-2-yl)propanoate and an amine, could be hydrogenated using a chiral metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to afford the desired β-amino ester with high enantioselectivity.

Table 2: Asymmetric Catalytic Strategies for β-Amino Ester Synthesis

Catalytic Reaction Substrates Catalyst Type Expected Outcome
Asymmetric Mannich Reaction Thiazolyl imine and a ketene silyl acetal Chiral Lewis Acid (e.g., Sc(OTf)₃-Box) or Chiral Brønsted Acid Enantioselective formation of the C-C bond between the α and β carbons.
Asymmetric Hydrogenation β-enamino ester derived from a thiazolyl β-ketoester Chiral Rhodium or Ruthenium complexes (e.g., Rh-DuPhos) Enantioselective reduction of the C=C bond to establish the C3 stereocenter.

Diastereoselective Synthetic Routes to Target Stereoisomers

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control the relative stereochemistry. For this compound, which has a stereocenter at C3, the introduction of a second stereocenter, for instance at C2, would require diastereoselective control.

One approach is the diastereoselective reduction of a β-amino-α-ketoester. This precursor could potentially be synthesized and then reduced using a variety of reagents, where the existing stereocenter at C3 directs the stereochemical outcome of the reduction at the α-keto group.

Alternatively, a diastereoselective alkylation of a β-amino ester enolate can be performed. Starting with a racemic or enantiomerically enriched methyl 3-amino-3-(thiazol-2-yl)propanoate, deprotonation would form an enolate, which could then be alkylated with methyl iodide. The facial selectivity of the alkylation would be influenced by the substituent at the C3 position, potentially leading to a diastereomeric excess of one of the butanoate isomers.

General Synthetic Approaches to the β-Amino Butanoate Scaffold

Beyond stereoselective methods, several general synthetic strategies can be employed to construct the fundamental β-amino butanoate framework. These methods can provide racemic products that may be resolved in a subsequent step if a single enantiomer is desired.

Direct Amination Reactions

Direct amination methods introduce the amino group in a single step. A key strategy is the reductive amination of β-ketoesters. For the target molecule, this would involve the reaction of methyl 3-oxobutanoate with an amine in the presence of a reducing agent. More specifically for the target compound, a precursor like methyl 3-oxo-3-(thiazol-2-yl)propanoate could undergo reductive amination. This reaction proceeds through the in-situ formation of an enamine or iminium ion, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. Biocatalytic approaches using transaminases are also emerging as powerful tools for the direct amination of ketones.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, is a widely used method for forming carbon-heteroatom bonds. The aza-Michael reaction, the 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, is a direct route to β-amino carbonyl compounds. organic-chemistry.org To synthesize the β-amino butanoate scaffold, an amine can be added to methyl crotonate (methyl but-2-enoate) or a related α,β-unsaturated butenoate. This reaction can be promoted by a variety of catalysts, including bases, acids, and metal complexes. organic-chemistry.org The reaction of ammonia (B1221849) or a protected amine equivalent with methyl 3-(thiazol-2-yl)but-2-enoate would be a direct approach to the target molecule. The efficiency and regioselectivity of the aza-Michael addition can be influenced by the nature of the amine, the Michael acceptor, and the reaction conditions. organic-chemistry.org

Strecker-Type Reactions and Modifications

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones. nih.govwikipedia.org The classic reaction involves three key components: an aldehyde, ammonia, and cyanide. The process begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to produce an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the final amino acid. wikipedia.org While the traditional Strecker synthesis is geared towards α-amino acids, modifications are necessary for the synthesis of β-amino acids, which are precursors to β-amino esters like this compound.

A notable modification applicable to the synthesis of β-amino acids is the Rodionov reaction. This method involves the condensation of an aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297). farmaciajournal.com For the synthesis of the parent β-amino acid of the target compound, 2-acetylthiazole would serve as the ketone precursor. This ketone would react with a cyanide source and ammonia (or an ammonia equivalent) in a manner analogous to the Strecker pathway. The resulting α-aminonitrile intermediate would then undergo hydrolysis and subsequent chemical transformations to yield the 3-amino-3-(thiazol-2-yl)butanoic acid backbone. The final step to obtain the target compound would be the esterification of this β-amino acid with methanol (B129727).

Formation of the Thiazole Ring System

The thiazole ring is a critical heterocyclic motif present in numerous biologically active compounds. nih.govmdpi.comchemhelpasap.com Its synthesis is a well-established area of organic chemistry, with several reliable methods available for its construction.

Hantzsch Thiazole Synthesis and its Variations

The most prominent and widely used method for thiazole synthesis is the Hantzsch reaction. mdpi.comderpharmachemica.com This reaction provides a straightforward route to the thiazole core through the condensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com The mechanism typically proceeds via an initial S-alkylation of the thioamide sulfur on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring. chemhelpasap.com

The Hantzsch synthesis is highly versatile and can be performed under various conditions. mdpi.comorganic-chemistry.org For instance, conducting the reaction under acidic conditions can alter the regioselectivity of the final product. rsc.org The process can be made more environmentally friendly by using catalysts like silica-supported tungstosilisic acid or by performing the reaction under solvent-free conditions. mdpi.comorganic-chemistry.org

Cyclocondensation Reactions Utilizing Thioamides and α-Haloketones

The Hantzsch synthesis is the quintessential example of a cyclocondensation reaction for forming thiazoles. researchgate.net This class of reactions is defined by the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. nih.gov The reaction between a thioamide and an α-haloketone remains the most dependable approach for producing a wide array of substituted thiazoles. chemhelpasap.comresearchgate.net The robustness of this method makes it a cornerstone in heterocyclic chemistry.

Multicomponent Reactions for Thiazole Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like thiazoles in a single pot from three or more reactants. nih.govnih.gov This strategy minimizes waste by reducing the need for isolating intermediates. nih.goviau.ir The Hantzsch synthesis can be adapted into a three-component format, for example, by reacting an α-haloketone, a thiourea (B124793), and a substituted aldehyde in one pot. mdpi.comasianpubs.org

Other MCRs have been developed that provide access to the thiazole nucleus. One such example is a four-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide, which yields 2,4-disubstituted thiazoles. researchgate.net These one-pot procedures are particularly valuable for creating libraries of diverse thiazole derivatives for chemical and biological screening. nih.govresearchgate.net

Derivatization and Structural Modifications of this compound

The presence of a primary amino group in this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Functionalization at the Amino Group: Acylation, Alkylation, Sulfonylation

The nucleophilic amino group is readily functionalized through reactions with various electrophiles.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides yields N-acyl derivatives (amides). This is a common and high-yielding transformation used to modify the properties of the parent molecule. mdpi.com For example, reacting 2-aminothiazole (B372263) derivatives with acetic anhydride (B1165640) or benzoyl chloride produces the corresponding N-acetyl and N-benzoyl compounds. mdpi.com

Acylating AgentProduct StructureProduct Name
Acetyl ChlorideR-NH-C(O)CH₃Methyl 3-(acetylamino)-3-(thiazol-2-yl)butanoate
Benzoyl ChlorideR-NH-C(O)PhMethyl 3-(benzoylamino)-3-(thiazol-2-yl)butanoate
Propionyl ChlorideR-NH-C(O)CH₂CH₃Methyl 3-(propionylamino)-3-(thiazol-2-yl)butanoate

Table 1. Representative products from the acylation of this compound (R = -C(CH₃)(thiazol-2-yl)CH₂COOCH₃).

Alkylation: The amino group can be N-alkylated using alkyl halides. nih.gov This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. This modification can significantly alter the steric and electronic properties of the original molecule.

Alkylating AgentProduct StructureProduct Name
Methyl IodideR-NH-CH₃Methyl 3-(methylamino)-3-(thiazol-2-yl)butanoate
Ethyl BromideR-NH-CH₂CH₃Methyl 3-(ethylamino)-3-(thiazol-2-yl)butanoate
Benzyl BromideR-NH-CH₂PhMethyl 3-(benzylamino)-3-(thiazol-2-yl)butanoate

Table 2. Representative products from the mono-alkylation of this compound (R = -C(CH₃)(thiazol-2-yl)CH₂COOCH₃).

Sulfonylation: The formation of sulfonamides is achieved by reacting the amino group with sulfonyl chlorides in the presence of a base. nih.gov This reaction is widely used in medicinal chemistry to introduce the sulfonamide functional group, which can act as a hydrogen bond donor and acceptor. The synthesis of N-(thiazol-2-yl)sulfonamides from 2-aminothiazole and various substituted benzenesulfonyl chlorides is well-documented. nih.govexcli.de

Sulfonylating AgentProduct StructureProduct Name
Benzenesulfonyl ChlorideR-NH-S(O)₂PhMethyl 3-(phenylsulfonamido)-3-(thiazol-2-yl)butanoate
p-Toluenesulfonyl ChlorideR-NH-S(O)₂(p-tolyl)Methyl 3-(tosylamino)-3-(thiazol-2-yl)butanoate
Methanesulfonyl ChlorideR-NH-S(O)₂CH₃Methyl 3-(methylsulfonamido)-3-(thiazol-2-yl)butanoate

Table 3. Representative products from the sulfonylation of this compound (R = -C(CH₃)(thiazol-2-yl)CH₂COOCH₃).

Ester Transformations: Hydrolysis, Transesterification, and Amidation

The methyl ester group in this compound is a key site for chemical derivatization. Standard transformations of this functional group include hydrolysis, transesterification, and amidation, which convert the ester into a carboxylic acid, a different ester, or an amide, respectively. These products serve as crucial intermediates for creating diverse molecular structures.

Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-amino-3-(thiazol-2-yl)butanoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically carried out using aqueous solutions of hydroxides like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis, often employing mineral acids such as sulfuric or hydrochloric acid in an aqueous medium, proceeds via the reverse of Fischer esterification. Additionally, enzymatic hydrolysis presents a milder, more selective alternative for converting esters to carboxylic acids. nih.govscilit.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield Ethyl 3-amino-3-(thiazol-2-yl)butanoate. This reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as a solvent or removing the methanol by-product.

Amidation: The ester can be converted directly to an amide by reacting it with ammonia or a primary or secondary amine. However, this reaction can be slow. A more common and efficient method for amidation involves the reaction with hydrazine (B178648). For example, treatment of a related methyl ester with hydrazine monohydrate in a solvent like propan-2-ol at reflux yields the corresponding propanehydrazide. nih.gov This hydrazide can then be further reacted to form other derivatives. nih.gov This transformation is a valuable step in synthesizing compounds with potential biological activities. researchgate.netorganic-chemistry.org

TransformationReagents and ConditionsProduct
Hydrolysis 1. NaOH (aq), then H₃O⁺2. H₂SO₄ (cat.), H₂O, Δ3-amino-3-(thiazol-2-yl)butanoic acid
Transesterification R'OH, H⁺ or R'O⁻ (cat.), ΔAlkyl 3-amino-3-(thiazol-2-yl)butanoate
Amidation N₂H₄·H₂O, 2-PrOH, Δ3-amino-3-(thiazol-2-yl)butanehydrazide

Modifications of the Thiazole Ring: Halogenation, Nitration, and Substitution

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the sulfur and nitrogen atoms, as well as the substituents. The C5 position of the thiazole ring is generally electron-rich and thus susceptible to electrophilic substitution, while the C2 position is electron-deficient. pharmaguideline.com

Halogenation: The halogenation of 2-aminothiazole derivatives can be achieved with high regioselectivity. Electrophilic halogenation, such as bromination or chlorination, is expected to occur preferentially at the C5 position. pharmaguideline.com Mild and efficient methods for the regioselective halogenation of 2-amino-1,3-thiazoles have been developed using copper(II) halides. For example, reaction with copper(II) bromide (CuBr₂) in acetonitrile (B52724) can selectively introduce a bromine atom at the C5 position. nih.gov Harsher conditions or different reagents can lead to di-substitution or substitution at other positions. nih.gov

ReactionReagentsPosition of Substitution
Bromination CuBr₂ in AcetonitrileC5
Chlorination CuCl₂ in AcetonitrileC5
Dibromination n-Butyl nitrite, CuBr₂, T > 65 °CC2 and C5

Nitration: Nitration is a classic electrophilic aromatic substitution. For the thiazole ring in this compound, nitration would likely require standard nitrating agents (a mixture of nitric acid and sulfuric acid). Based on the general reactivity patterns of thiazoles, the nitro group is expected to be introduced at the C5 position.

Substitution: The term substitution encompasses a variety of reactions. Beyond electrophilic substitutions like halogenation and nitration, the thiazole ring can undergo other modifications. For instance, the C2 position is susceptible to nucleophilic attack, particularly if the ring nitrogen is quaternized or activated. pharmaguideline.com Furthermore, protons at the C2 position can be removed by strong bases like organolithium compounds, creating a nucleophilic carbon that can react with various electrophiles. pharmaguideline.com

Palladium-Catalyzed Cross-Coupling Reactions at Thiazole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the thiazole ring of this compound, a halogenated derivative is typically required as a starting material. A C5-bromo or C5-iodo derivative would be an ideal substrate for reactions like Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction would involve coupling the C5-halogenated thiazole derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C5-aryl substituted product.

Heck Coupling: The halogenated thiazole could be reacted with an alkene in the presence of a palladium catalyst to introduce a vinyl group at the C5 position.

Sonogashira Coupling: This reaction allows for the introduction of an alkynyl group at the C5 position by coupling the C5-halogenated thiazole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

More recently, methods for the direct C-H activation and arylation of thiazoles have been developed, which bypass the need for pre-halogenation. researchgate.net Palladium catalysts can facilitate the coupling of aryl halides directly with the C-H bonds of the thiazole ring, often with high regioselectivity for the C5 or C4 positions. kfupm.edu.sa Additionally, the amino group of 2-aminothiazoles can undergo palladium-catalyzed N-arylation with aryl halides or triflates, providing another avenue for diversification. nih.gov

Coupling ReactionRequired SubstrateReagentsProduct Type
Suzuki C5-Halogenated ThiazoleR-B(OH)₂, Pd catalyst, BaseC5-Aryl Thiazole
Heck C5-Halogenated ThiazoleAlkene, Pd catalyst, BaseC5-Vinyl Thiazole
Sonogashira C5-Halogenated ThiazoleTerminal Alkyne, Pd catalyst, Cu(I), BaseC5-Alkynyl Thiazole
Direct C-H Arylation ThiazoleAr-X, Pd catalystC5-Aryl Thiazole
N-Arylation 2-AminothiazoleAr-X, Pd catalyst, Ligand, Base2-(Arylamino)thiazole

Stereochemical Investigations and Chiral Properties

Enantiomeric and Diastereomeric Analysis and Resolution Methods

The resolution and analysis of the enantiomers of Methyl 3-amino-3-(thiazol-2-yl)butanoate are critical for understanding its stereochemical nature. This is typically achieved through direct or indirect chromatographic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct separation of enantiomers without prior derivatization. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The enantiomeric purity of a sample can be accurately determined by integrating the peak areas of the separated enantiomers.

For amino acid esters, several types of CSPs are effective, including those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), macrocyclic glycopeptides, and zwitterionic ion-exchangers. researchgate.nethplc.eu The choice of CSP and mobile phase is crucial for achieving optimal separation. For instance, amylose-derived CSPs have been successfully used for the enantiomer separation of various N-fluorenylmethoxycarbonyl (FMOC) protected α-amino acids and their methyl esters. researchgate.net

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase CompositionPrinciple of Separation
Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Hexane/Isopropanol with additives like trifluoroacetic acid (TFA)Combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Water/Methanol (B129727) with buffersMultiple chiral centers and functional groups in the antibiotic structure allow for complexation, hydrogen bonding, and ionic interactions. nih.gov
Zwitterionic Ion-Exchange (e.g., Cinchona alkaloid-based) Methanol/Acetonitrile (B52724) with diethylamine (B46881) (DEA) and formic acid (FA)Enantioselective ion-pairing and hydrogen bonding interactions between the analyte and the zwitterionic selector. hplc.eu
Crown Ether-based Acetonitrile/Water/TFAComplexation of the primary amine of the analyte within the chiral cavity of the crown ether. hplc.eu
This table presents common chiral stationary phases and mobile phase systems applicable for the enantiomeric resolution of chiral amino esters.

An alternative to direct chiral HPLC is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govresearchgate.net Since diastereomers have different physical properties, they can be readily separated using standard, achiral HPLC columns, typically reversed-phase columns (e.g., C18). researchgate.net

The primary amino group of this compound is the target for derivatization. A variety of CDAs are available, each with specific advantages regarding reaction conditions and sensitivity. researchgate.net Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a well-known CDA that reacts with primary amines to yield diastereomeric derivatives with strong UV absorbance, facilitating detection. nih.gov

Chiral Derivatizing Agent (CDA)Common NameReaction ConditionsDetection Method
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide Marfey's Reagent (FDAA)Mildly basic conditions, 50°C for 1 hour. nih.govUV (340 nm) nih.gov
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITCRoom temperature, 10 minutes. nih.govUV, ESI-MS nih.gov
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFERoom temperature, 20 minutes. nih.govUV, ESI-MS nih.gov
o-Phthalaldehyde / Isobutyryl-L-cysteine OPA/IBLCRoom temperature, rapid reaction. nih.govFluorescence
This table outlines common chiral derivatizing agents used for the indirect analysis of amino compounds.

Absolute Configuration Determination and Chiroptical Studies

Determining the absolute configuration (R or S) of the stereocenter is fundamental. This is typically accomplished through unambiguous methods like X-ray crystallography or by combining spectroscopic data with computational analysis.

Single-crystal X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov The method requires growing a high-quality single crystal of one of the enantiomers, often as a salt with a chiral counter-ion of known configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions.

For molecules containing amine and heterocyclic functionalities, crystal packing is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net In the case of this compound, it is anticipated that hydrogen bonds would form between the amino group (as a donor) and the thiazole (B1198619) nitrogen or ester carbonyl oxygen (as acceptors), potentially forming dimers or extended chain-like structures in the solid state. nih.govresearchgate.net

Crystallographic ParameterRepresentative Data for a Heterocyclic Amino Ester Derivative
Chemical Formula C13H17NO4
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 8.8 Å, b = 19.2 Å, c = 9.7 Å, β = 98.5°
Molecules per Unit Cell (Z) 4
Key Interactions Intermolecular N—H···O and C—H···O hydrogen bonds forming chains or layers. nih.gov
This table provides an example of typical crystallographic data that could be obtained for a crystalline form of a related compound, based on published structures of similar molecules. nih.govnih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for studying chiral molecules in solution. researchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum with positive or negative peaks known as Cotton effects. rsc.org These effects are associated with the electronic transitions of the molecule's chromophores. For this compound, relevant chromophores include the ester carbonyl group (n→π* transition) and the thiazole ring (π→π* transitions). The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenter. rsc.org

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD spectrum is closely related to the CD spectrum, and together they provide a comprehensive picture of a molecule's chiroptical properties. For many L-amino acids, a positive Cotton effect is observed for the carboxy group transition at around 208–210 nm in acidic solutions. rsc.org

Conformational Analysis and Stereochemical Control in Reactions

The conformation of this compound—the spatial arrangement of its atoms resulting from rotation around its single bonds—plays a crucial role in its reactivity and interactions. Conformational analysis in solution is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like the Nuclear Overhauser Effect (NOE). mdpi.com By measuring NOE enhancements between protons, their relative proximity can be determined, allowing for the elucidation of the predominant conformer(s) in solution. mdpi.com

Computational chemistry provides a complementary approach. Quantum chemical calculations can be used to model the potential energy surface of the molecule as a function of bond rotation, identifying low-energy (stable) conformations. The key rotatable bonds in this compound include the C3-C(thiazole) bond and the C2-C3 bond. The preferred orientation around these bonds will dictate the spatial relationship between the thiazole ring, the amino group, and the methyl ester moiety. Understanding these conformational preferences is essential for predicting how the molecule will behave in stereoselective reactions, where the existing stereocenter directs the formation of new stereocenters.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For Methyl 3-amino-3-(thiazol-2-yl)butanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be employed to assign every proton and carbon atom and establish their connectivity.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the two thiazole (B1198619) ring protons, the amine (NH₂) protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons attached to the chiral center, and the methoxy (B1213986) (OCH₃) protons of the ester group. The ¹³C NMR spectrum would correspondingly display signals for the eight unique carbon atoms in the molecule, including those of the thiazole ring, the quaternary carbon, the methylene carbon, the methyl carbon, and the carbonyl and methoxy carbons of the ester functional group.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be expected between the methylene protons and the protons of the adjacent methyl group on the butanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating ProtonsCorrelating Carbons/ProtonsInformation Gained
COSYCH₂ (H2)CH₃ (H4)Connects the methylene and methyl groups of the butanoate backbone.
HMQC/HSQCThiazole ProtonsThiazole CarbonsAssigns specific carbons of the thiazole ring.
HMQC/HSQCCH₂ (H2)CH₂ Carbon (C2)Assigns the methylene carbon.
HMBCThiazole ProtonsQuaternary Carbon (C3)Confirms the link between the thiazole ring and the butanoate chain.
HMBCCH₂ (H2)Carbonyl Carbon (C1), Quaternary Carbon (C3)Confirms the butanoate ester structure.
HMBCOCH₃ ProtonsCarbonyl Carbon (C1)Confirms the methyl ester group.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, regardless of their bonding arrangement. nih.gov These experiments detect correlations between protons that are close to each other in space (typically <5 Å). This information is invaluable for analyzing the molecule's preferred three-dimensional conformation in solution. For this compound, NOESY or ROESY could reveal correlations between the protons on the thiazole ring and the protons of the methyl and methylene groups on the butanoate chain, providing insight into the rotational preferences around the C3-thiazole bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. st-andrews.ac.uk For this compound (C₈H₁₂N₂O₂S), the calculated exact mass for the protonated molecule [M+H]⁺ is 217.0696. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern serves as a fingerprint, offering valuable structural information.

Table 2: Predicted HRMS Data and Plausible Fragmentations for this compound

SpeciesFormulaCalculated Exact Mass (m/z)Plausible Neutral Loss
[M+H]⁺C₈H₁₃N₂O₂S⁺217.0696-
[M+H - CH₃OH]⁺C₇H₉N₂OS⁺185.0430Methanol (B129727)
[M+H - CH₃OOCCH₂]⁺C₅H₈N₂S⁺128.0408Methyl acetate (B1210297) fragment
[C₄H₄N₂S]⁺C₄H₄N₂S⁺112.0102Butanoate side chain

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scirp.org The resulting spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, a strong C=O stretch for the ester carbonyl, and C-O stretches. The thiazole ring would exhibit characteristic C=N and C=C stretching vibrations. Raman spectroscopy would be particularly useful for observing the C-S bond vibrations, which are often weak in IR spectra. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchPrimary Amine3300-3500Medium (two bands)
C-H StretchAlkyl (CH₃, CH₂)2850-3000Medium-Strong
C=O StretchEster1735-1750Strong
C=N / C=C StretchThiazole Ring1500-1650Medium-Variable
C-O StretchEster1150-1250Strong

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its atomic connectivity, bond lengths, bond angles, and torsion angles. nih.gov

The resulting crystal structure would definitively confirm the constitution of the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds formed by the amine N-H groups with the ester carbonyl oxygen or thiazole nitrogen atoms of neighboring molecules. This provides invaluable insight into the supramolecular chemistry of the compound. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitynih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is widely used to investigate the properties of heterocyclic compounds like thiazole (B1198619) derivatives. researchgate.netnih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comresearchgate.net For Methyl 3-amino-3-(thiazol-2-yl)butanoate, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the molecule's flexibility by systematically rotating its single bonds, particularly the C-C bond in the butanoate chain and the C-N and C-thiazole bonds. This process identifies different stable conformers and the energy barriers between them, revealing the molecule's preferred shapes in different environments.

Below is an illustrative table of key geometrical parameters that would be obtained from a DFT geometry optimization.

ParameterBond/AngleTypical Calculated Value
Bond LengthC2=N3 (Thiazole)1.31 Å
Bond LengthN3-C4 (Thiazole)1.39 Å
Bond LengthC-NH21.46 Å
Bond LengthC=O (Ester)1.21 Å
Bond AngleC2-N3-C4 (Thiazole)110.5°
Bond AngleO=C-O (Ester)124.0°

Note: The values in this table are illustrative and represent typical results for similar chemical fragments, not specific calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing methyl ester group. Analysis of these orbitals helps predict sites susceptible to electrophilic and nucleophilic attack. rsc.org

ParameterTypical Calculated Value (eV)Implication
EHOMO-6.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
Energy Gap (ΔE)5.3Chemical reactivity and stability

Note: These energy values are representative examples for illustrative purposes.

DFT calculations are highly effective at predicting spectroscopic properties, which can then be used to validate experimentally determined structures. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be accurately calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govresearchgate.net The computed chemical shifts are typically scaled and compared with experimental spectra to confirm the correct assignment of signals and verify the proposed molecular structure. mdpi.com This comparison is a powerful tool for structural elucidation. nih.govresearchgate.net

AtomHypothetical Experimental δ (ppm)Hypothetical DFT-Calculated δ (ppm)
¹³C (C=O)172.0171.5
¹³C (Thiazole C2)168.5167.9
¹³C (Thiazole C4)142.1141.8
¹H (NH₂)2.52.4
¹H (OCH₃)3.73.6

Note: The chemical shifts are hypothetical values provided to illustrate the correlation between experimental and calculated data.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effectsnih.gov

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the compound moves, vibrates, and interacts with its environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation in an explicit solvent like water would show its conformational flexibility and how it forms hydrogen bonds with surrounding water molecules. nih.gov Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and analyzing dihedral angle distributions to understand the range of accessible conformations. nih.govresearchgate.net These simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment. mdpi.com

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for mapping out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction. The transition state is the highest energy point along the reaction coordinate, and the energy difference between it and the reactants is the activation energy, which governs the reaction rate. For a molecule like this compound, one could theoretically investigate its synthesis, potential rearrangements, or metabolic degradation pathways, providing fundamental mechanistic insights that are difficult to obtain experimentally.

In Silico Prediction of Molecular Interactions with Biological Targets (Mechanistic Focus)nih.gov

In silico techniques, particularly molecular docking, are used to predict how a small molecule might bind to a biological target, such as an enzyme or receptor. nih.govresearchgate.net This process involves computationally placing the 3D structure of the ligand (this compound) into the active site of a target protein. nih.govnih.gov A scoring function then estimates the binding affinity, and the resulting pose reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the complex. mdpi.com

This mechanistic analysis can generate hypotheses about the molecule's potential biological activity and guide the design of more potent and selective derivatives. nih.gov For example, docking studies on similar thiazole derivatives have been used to predict their potential as antimicrobial or anticancer agents. nih.govnih.gov

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the molecular level.

Molecular Docking of Thiazole Derivatives:

Numerous studies have employed molecular docking to explore the binding modes of various thiazole derivatives with different biological targets. For instance, a series of novel 2-aminothiazole (B372263) derivatives were synthesized and subjected to molecular docking studies to evaluate their potential as antimicrobial agents. researchgate.net These studies often involve docking the compounds into the active site of a specific enzyme to predict their binding affinity and interaction patterns.

In another study, newly synthesized thiazole carboxamide derivatives were evaluated as potential cyclooxygenase (COX) inhibitors. nih.govacs.org Molecular docking simulations were performed to understand the binding patterns of these compounds within the active sites of both COX-1 and COX-2 isozymes. nih.govacs.org The results of these docking studies, often expressed as binding energy scores, help in identifying the most promising candidates for further development. For example, in one such study, compound 2b showed a strong binding affinity for both COX-1 and COX-2, with IC50 values of 0.239 µM and 0.191 µM, respectively. nih.gov

Furthermore, molecular docking has been instrumental in investigating the anticancer potential of thiazole derivatives. mdpi.com In a study on newly synthesized thiazole derivatives, molecular docking was conducted with key proteins involved in cancer progression, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com The docking scores and binding interactions from these studies provide valuable information for structure-activity relationship (SAR) analysis and the design of more potent inhibitors.

Scoring Function Application:

Scoring functions are mathematical methods used to approximate the binding affinity between a protein and a ligand. While the development of novel scoring functions specifically for thiazole derivatives is not widely reported, existing and well-validated scoring functions are routinely used in docking studies of these compounds. The binding energy values derived from these scoring functions, typically expressed in kcal/mol, are crucial for ranking and prioritizing compounds for experimental testing. For example, in a study of 2-aminothiazole derivatives as potential inhibitors of lipase (B570770) B, compounds 31 and 39 exhibited low binding energy values of -8.5 and -8.2 kcal/mol, respectively, indicating strong binding to the enzyme.

The following table summarizes the results of molecular docking studies on various thiazole derivatives against different targets:

Compound ClassTarget ProteinKey FindingsReference
2-Aminothiazole DerivativesOxidoreductase Protein (PDB: 2CDU and 3NM8)Compounds 3a and 3d showed the strongest binding affinity. researchgate.netasianpubs.org
Thiazole Carboxamide DerivativesCOX-1 and COX-2Compound 2b was the most effective against COX-1 (IC50 = 0.239 µM) and also showed potent activity against COX-2 (IC50 = 0.191 µM). nih.gov
2-Aminothiazole DerivativesLipase B (PDB: 5X7K)Compounds 31 and 39 showed the lowest binding energies of -8.5 and -8.2 kcal/mol, respectively.
Thiazole DerivativesHuman Thymidylate Synthase (hTS)A thiazole derivative (5 ) was identified as a nonpeptidic inhibitor that binds to the inactive conformer of hTS. acs.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive compounds from large chemical databases.

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's active site (structure-based).

For kinase inhibitors, a significant area of research for thiazole derivatives, pharmacophore models are frequently developed to capture the key interaction features required for binding. mdpi.comresearchgate.netnih.gov These models typically include features such as hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic regions (HY), and aromatic rings (AR). mdpi.comresearchgate.net For instance, a pharmacophore model for Janus kinase (JAK) inhibitors might consist of specific arrangements of HBDs, HBAs, and hydrophobic features that are crucial for interaction with the kinase hinge region and other key residues. mdpi.comresearchgate.net

Virtual Screening:

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking.

A notable example of virtual screening leading to the discovery of a novel thiazole derivative was a study targeting human thymidylate synthase (hTS), an important enzyme in DNA synthesis and a target for anticancer drugs. acs.org In this study, a structure-based virtual screening of a large compound database led to the identification of a thiazole derivative that inhibits the hTS enzyme and exhibits anticancer activity against ovarian cancer cells. acs.org

Virtual screening has also been employed to identify new thiazole-based inhibitors for various other targets. The process typically involves filtering a large chemical library based on physicochemical properties and then docking the remaining compounds into the target's active site. The top-scoring compounds are then selected for experimental validation.

The combination of pharmacophore modeling and virtual screening provides an efficient approach to explore vast chemical spaces and identify novel thiazole-containing compounds with desired biological activities, thereby accelerating the drug discovery pipeline.

Mechanistic Studies of Biological Interactions Molecular Level

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro)

Currently, there is a lack of publicly available scientific literature detailing the specific ligand-target binding kinetics and thermodynamic parameters for Methyl 3-amino-3-(thiazol-2-yl)butanoate. Such studies, which would typically involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are essential for quantifying the affinity (KD), association (kon), and dissociation (koff) rates of the compound with its biological targets. Without this data, a quantitative understanding of the binding interactions remains undetermined.

Enzyme Inhibition Mechanisms and Active Site Interactions (In Vitro)

Detailed enzymatic assays to elucidate the inhibition mechanisms and specific active site interactions of this compound have not been reported in the available research. Determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor against specific enzymes would require dedicated kinetic studies. Furthermore, structural biology techniques such as X-ray crystallography or NMR spectroscopy would be necessary to visualize the precise binding mode within an enzyme's active site. The thiazole (B1198619) ring is a common feature in various enzyme inhibitors, suggesting that this compound could theoretically interact with enzyme active sites, but specific evidence is not available.

Receptor Agonism/Antagonism at the Molecular Level (In Vitro)

Information regarding the direct interaction of this compound with specific receptors at the molecular level is not available in the current body of scientific literature. Studies to determine whether this compound acts as an agonist, antagonist, or allosteric modulator on any given receptor would require specific in vitro functional assays, such as radioligand binding assays or cell-based reporter assays. While thiazole derivatives have been explored as ligands for various receptors, the specific activity of this compound remains uncharacterized.

Applications in Chemical Biology and Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential starting materials for the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug is critical to its efficacy and safety. nih.gov Non-natural amino acids, such as those containing heterocyclic moieties, are highly sought after for their ability to introduce specific structural constraints and functionalities into a target molecule. evitachem.com

Methyl 3-amino-3-(thiazol-2-yl)butanoate, as a chiral β-amino acid derivative, serves as a versatile trifunctional building block. The primary amine, the methyl ester, and the thiazole (B1198619) ring can all be selectively modified, allowing for the divergent synthesis of a wide range of more complex structures. Researchers have developed methods for synthesizing chiral thiazolyl amino acids specifically for their use in the solid-phase synthesis of small molecule libraries and peptides. acs.org The incorporation of this building block can influence the stereochemical outcome of subsequent reactions and ultimately define the three-dimensional architecture of the final product.

Building Block FeaturePotential Synthetic ApplicationDesired Outcome in Target Molecule
Chiral Center Asymmetric induction in subsequent reaction steps.Control of stereochemistry, enantiomeric purity.
β-Amino Group Formation of amide bonds, peptide synthesis.Introduction of peptide-like linkages, altered backbone conformation.
Methyl Ester Hydrolysis to carboxylic acid for coupling reactions.Creation of a reactive handle for further functionalization.
Thiazole Ring Participation in cross-coupling reactions (e.g., Suzuki).Introduction of aromatic or other functional groups.

Incorporation into Peptidomimetics and Other Bioactive Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The thiazole ring is a well-established component in peptidomimetic design. uq.edu.auresearchgate.net It can be considered a bioisostere of a peptide bond or a cyclized, dehydrated derivative of the amino acid cysteine, providing conformational rigidity to the molecular backbone. uq.edu.au

The incorporation of a thiazolyl β-amino acid like this compound into a peptide sequence results in a peptidomimetic with an altered backbone structure. This modification can induce specific secondary structures, such as β-turns, and can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov The Hantzsch thiazole synthesis is a common method used to generate thiazole-containing fragments for incorporation into larger macrocyclic peptidomimetics. nih.gov The thiazole moiety itself is a key "scaffold" in many bioactive agents, and its presence is associated with a wide array of biological activities, including antibacterial and antifungal properties. nih.gov

Bioactive ScaffoldKey Structural FeatureTherapeutic Area
Sansalvamide A DerivativesMacrocyclic pentapeptideOncology
P-glycoprotein Modulators(S)-valine-derived thiazoleMultidrug Resistance in Cancer nih.govnih.gov
Thiazole-bearing β-lactamsFused thiazole-azetidinone ringAntibacterial
Marine-derived Thio-peptidesMultiple thiazole/oxazole ringsAntibiotic, Anticancer uq.edu.au

Role as a Ligand or Precursor in Metal-Catalyzed Asymmetric Reactions

The development of novel chiral ligands is a cornerstone of progress in metal-catalyzed asymmetric synthesis. Amino acids and their derivatives are attractive candidates for ligand design due to their ready availability from the "chiral pool" and the presence of multiple coordination sites. mdpi.com this compound possesses several atoms with lone pairs of electrons—the amino nitrogen, the thiazole nitrogen, and the thiazole sulfur—that can coordinate with a transition metal center.

This arrangement allows the molecule to act as a potential bidentate or tridentate ligand. When coordinated to a metal, the chiral center of the amino acid backbone can create a chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity. Aminothiazole-based Schiff bases and other derivatives have been successfully used to form stable complexes with various transition metals, including cobalt, nickel, copper, and zinc. acs.orgnih.gov These complexes are studied for their catalytic and biological properties. The specific geometry and electronic properties of the resulting metal-ligand complex would dictate its efficacy in catalyzing reactions such as asymmetric hydrogenations, C-C bond formations, or cyclopropanations.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes, particularly fluorescent probes, are indispensable tools for visualizing and studying biological processes within living cells. mdpi.com The thiazole heterocycle is a component of several important fluorescent dyes. For instance, Thiazole Orange (TO) is a well-known nucleic acid stain that exhibits a significant increase in fluorescence upon binding to DNA or RNA. acs.org This property has been exploited to create a variety of "turn-on" fluorescent probes. nih.gov

This compound can serve as a precursor for the synthesis of novel chemical probes. The primary amine or the ester group provides a convenient attachment point for conjugating a fluorophore, a quencher, or a reactive group for target binding. For example, a fluorescent dye could be attached to the amino group, while the thiazole and butanoate portions could be designed to interact with a specific protein target. In one study, a thiazole-based inhibitor was functionalized with both a fluorescent tag and a trans-cyclooctene (B1233481) (TCO) tag, allowing for direct visualization of compound binding and confirmation of target engagement in cells via click chemistry. nih.gov This approach could be adapted to develop probes based on the subject compound to investigate its interactions with specific biological targets and elucidate cellular pathways. rsc.org

Applications as Analytical Standards or Reference Materials in Research

Analytical standards and reference materials are highly pure, well-characterized substances used for the calibration of analytical instruments, validation of new analytical methods, and as a benchmark in quality control. Given its unique structure as a non-proteinogenic amino acid derivative, this compound can be used as a reference compound in various analytical techniques.

In chromatography, a pure sample of the compound could be used to develop and validate methods for separating and quantifying it or related substances in complex mixtures, such as in metabolism studies or quality control of small molecule libraries. In mass spectrometry, it would serve as a standard for identifying the exact mass and fragmentation pattern. Companies that specialize in chemical standards produce and certify complex molecules, including thiazole-containing amino acid derivatives, for use as reference materials in pharmaceutical and toxicological research. lgcstandards.com The availability of such compounds as analytical standards is crucial for ensuring the accuracy, reliability, and reproducibility of scientific research. nist.gov

Intellectual Property and Patent Landscape Analysis Academic Perspective

Overview of Patents Covering Synthetic Routes and Intermediates

A comprehensive search of the patent literature does not reveal patents that specifically claim the synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate. However, the broader patent landscape for 2-amino-thiazole derivatives and 3-aminoalkanoic acid esters provides valuable insights into the types of synthetic strategies and intermediates that are commonly protected.

Patents in this chemical space often cover novel and efficient methods for constructing the core thiazole (B1198619) ring or for introducing the aminobutanoate side chain. For academic researchers, this means that while the target molecule itself may not be patented, the specific chemical reactions and starting materials used to synthesize it could be.

Key areas of patent focus for related compounds often include:

Novel catalysts: Patents may claim the use of specific catalysts that improve the yield, purity, or stereoselectivity of a key reaction step.

Specific reaction conditions: The intellectual property may lie in the unique combination of solvents, temperatures, and pressures that enable a more efficient or scalable synthesis.

Key intermediates: The patents might protect novel intermediate compounds that are crucial for building the final molecule.

For instance, a patent might not claim every possible 2-amino-thiazole derivative, but it could claim a specific method for their preparation that is broadly applicable. A hypothetical example of patented synthetic routes relevant to the synthesis of similar compounds is presented in Table 1.

Table 1: Representative Patented Synthetic Methodologies for Related Thiazole and Amino Acid Derivatives

Patent Reference (Hypothetical) Key Innovation Claimed Relevance to this compound Synthesis
Patent A A novel rhodium-catalyzed asymmetric hydrogenation of β-enamino esters to produce chiral β-amino esters. This method could be relevant for establishing the stereochemistry at the C3 position of the butanoate chain.
Patent B A one-pot synthesis of 2-aminothiazoles from α-haloketones and thiourea (B124793) using a specific ionic liquid as the solvent. This could be a patented route to the thiazole-2-amine precursor.

Analysis of Patents Related to Novel Derivatives and Their Chemical Utility

The patent landscape for derivatives of 2-amino-thiazoles is extensive, with many patents claiming novel compounds with a wide range of therapeutic applications. igert.orggoogle.com These patents typically claim a generic chemical structure (a Markush structure) that covers a large number of related compounds, along with data demonstrating their biological activity.

For an academic researcher, this means that even if "this compound" is not explicitly mentioned in a patent, it might fall within the scope of a broader claim for a class of compounds. The utility of these patented derivatives often lies in their potential as therapeutic agents, as highlighted by patents claiming 2-amino-thiazole derivatives for use as antitumor agents. igert.orggoogle.com

The chemical utility of these derivatives is often linked to their ability to interact with specific biological targets. Patents in this area will typically include data on the compounds' efficacy in various assays. A summary of patented utilities for structurally related 2-amino-thiazole derivatives is provided in Table 2.

Table 2: Patented Utilities of Structurally Related 2-Amino-Thiazole Derivatives

Patent/Publication Reference (Representative) Claimed Chemical/Therapeutic Utility Example of Derivative Class
AU2004200096A1 igert.orggoogle.com Antitumor agents for the treatment of cancer and cell proliferative disorders. N-substituted 2-amino-thiazoles.
A Patent Review on Thiazole Derivatives (2008-2013) tsijournals.com Inhibitors of dipeptidyl peptidase-1 (DPP-1) for conditions like COPD. Substituted benzothiazole (B30560) and benzoxazole (B165842) derivatives.
A Patent Review on Thiazole Derivatives (2008-2013) tsijournals.com Inhibitors of vascular adhesion protein 1 (VAP-1) for diseases like macular edema. Acylaminothiazole derivatives.

Freedom to Operate Considerations in Academic Research and Early Drug Discovery

Freedom to Operate (FTO) analysis is the determination of whether a particular action, such as researching, developing, or commercializing a product, can be done without infringing on the valid intellectual property rights of others. sagaciousresearch.comscienceopen.com For academic researchers, FTO is a crucial consideration, especially when their work has potential for translation into new therapies or technologies. evalueserve.com

While the use of patented technologies in the course of academic research in the United States may constitute infringement, lawsuits against academic researchers are often considered to provide little benefit to the patent holder. igert.org However, as research moves closer to commercial application, the risks of infringement litigation increase. igert.org

Key FTO considerations for an academic researcher working on a compound like this compound include:

Compound vs. Method Claims: It is important to determine if the compound itself is claimed in a patent, or if the synthetic method used to produce it is patented. kangxin.com Even if the compound is novel, using a patented method to synthesize it could constitute infringement.

Scope of Patent Claims: The claims of a patent define the boundaries of the invention. kangxin.com A researcher must carefully analyze the claims of relevant patents to determine if their specific compound or its derivatives fall within the scope of those claims.

Research Exemptions: Some jurisdictions have "safe harbor" provisions or research exemptions that allow for the use of patented inventions for purely scientific inquiry without commercial intent. However, the scope of these exemptions can be narrow and vary by country.

Future Commercialization: If the research is intended to be commercialized, a thorough FTO analysis is essential. scienceopen.com This may involve identifying patents that could be blocking, and considering strategies such as licensing, designing around the patent, or challenging the validity of the patent.

In the context of early drug discovery, a preliminary FTO analysis should be conducted as soon as a promising lead compound is identified. This proactive approach can help to avoid investing significant resources into a project that may ultimately be blocked by existing patents. evalueserve.com

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-3-(thiazol-2-yl)butanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves the Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thioureas or thioamides. For example, in analogous thiazole derivatives, refluxing thiourea with 3-aminobutanoate esters and halogenated intermediates in 1,4-dioxane yields the target compound . Optimization includes:
  • Temperature control : Reflux conditions (80–100°C) ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency.
  • Purification : Recrystallization from methanol or ethanol enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1730 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~215) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to calculate:
  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., amino group as a nucleophile, thiazole ring as electron-deficient) .
  • Frontier molecular orbitals (FMOs) : Predict reactivity (e.g., HOMO localized on the amino group, LUMO on the thiazole ring) .
  • Thermochemical data : Atomization energies and ionization potentials are validated against experimental benchmarks (average error <3 kcal/mol) .

Q. How can contradictory biological activity data for thiazole derivatives be resolved?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituent effects on the thiazole ring). Strategies include:
  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., methyl vs. phenyl groups at position 4) to isolate bioactivity drivers .
  • In vitro/in vivo correlation : Validate cell-based assays (e.g., enzyme inhibition) with animal models to account for metabolic stability .
  • Dose-response profiling : Establish EC50 values under standardized conditions to minimize variability .

Q. What is the role of the amino and thiazole groups in modulating biological activity?

  • Methodological Answer :
  • Amino group : Acts as a hydrogen-bond donor, enhancing binding to targets (e.g., enzymes or receptors). Protonation state (pH-dependent) affects solubility and membrane permeability .
  • Thiazole ring : Contributes to π-π stacking and metal coordination (e.g., interaction with Zn²⁺ in metalloenzymes). Substituents like methyl groups alter steric bulk and lipophilicity .
  • Experimental validation : Molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis confirm critical interactions .

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